molecular formula C14H9F3O3 B6407134 5-Hydroxy-3-(4-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261993-70-7

5-Hydroxy-3-(4-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6407134
CAS RN: 1261993-70-7
M. Wt: 282.21 g/mol
InChI Key: OWCCUDGVPQXJTD-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(4-trifluoromethylphenyl)benzoic acid, commonly referred to as 5-HT3F, is a synthetic organic compound with a wide range of applications in scientific research. Its chemical structure consists of an aromatic ring with a hydroxy group and three trifluoromethyl groups attached to a benzene ring. 5-HT3F has become increasingly popular in research settings due to its ability to act as a selective agonist for the 5-HT3 receptor subtype. 5-HT3F has a wide range of potential applications, from studying the biochemical and physiological effects of the 5-HT3 receptor to its use as a tool in drug development.

Scientific Research Applications

5-HT3F is widely used in scientific research due to its ability to act as a selective agonist for the 5-HT3 receptor subtype. It is commonly used to study the biochemical and physiological effects of the 5-HT3 receptor, as well as to study the effects of drugs on the receptor. 5-HT3F has also been used as a tool in drug development, as it can be used to identify new drugs that target the 5-HT3 receptor.

Mechanism of Action

The mechanism of action of 5-HT3F involves binding to the 5-HT3 receptor, which is a subtype of the serotonin receptor. When 5-HT3F binds to the 5-HT3 receptor, it activates the receptor and causes a cascade of biochemical and physiological responses. This activation of the 5-HT3 receptor is what allows 5-HT3F to be used as a tool in scientific research and drug development.
Biochemical and Physiological Effects
The activation of the 5-HT3 receptor by 5-HT3F can result in a variety of biochemical and physiological effects. These effects can include an increase in serotonin levels, an increase in dopamine levels, an increase in acetylcholine levels, and an increase in glutamate levels. In addition, the activation of the 5-HT3 receptor by 5-HT3F can also result in an increase in heart rate, an increase in blood pressure, and an increase in respiration rate.

Advantages and Limitations for Lab Experiments

The use of 5-HT3F in lab experiments has several advantages. One advantage is that it is a selective agonist for the 5-HT3 receptor, which makes it an ideal tool for studying the biochemical and physiological effects of the 5-HT3 receptor. In addition, 5-HT3F is relatively easy to synthesize, making it readily available for use in lab experiments.
However, there are also some limitations to the use of 5-HT3F in lab experiments. One limitation is that it is not water-soluble, so it must be dissolved in a suitable solvent before it can be used. In addition, 5-HT3F is not very stable, so it must be stored and handled carefully to prevent degradation.

Future Directions

There are many potential future directions for the use of 5-HT3F. One potential direction is the development of new drugs that target the 5-HT3 receptor. Another potential direction is the use of 5-HT3F to study the effects of drugs on the 5-HT3 receptor in different cell types. In addition, 5-HT3F could also be used to study the effects of drugs on the 5-HT3 receptor in different animal models. Finally, 5-HT3F could be used to study the effects of drugs on the 5-HT3 receptor in humans, which could lead to the development of new treatments for various diseases.

Synthesis Methods

5-HT3F can be synthesized through a multi-step process that begins with the reaction of 4-trifluoromethylbenzoic acid with triethylamine and ethyl formate. This reaction produces 4-trifluoromethylbenzyl alcohol, which is then reacted with hydroxylamine hydrochloride and acetic acid to form 5-hydroxy-3-(4-trifluoromethylphenyl)benzoic acid. This reaction is generally carried out in aqueous solution and yields a 95% pure product.

properties

IUPAC Name

3-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-3-1-8(2-4-11)9-5-10(13(19)20)7-12(18)6-9/h1-7,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCCUDGVPQXJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691163
Record name 5-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-70-7
Record name 5-Hydroxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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